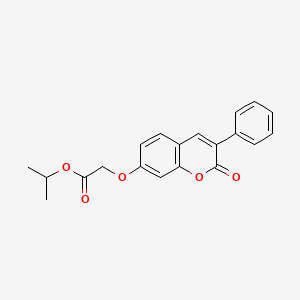

isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate

Description

Isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is a coumarin derivative featuring a 7-oxyacetate ester substituent with an isopropyl group. The core structure consists of a chromen-2-one scaffold substituted with a phenyl group at position 3 and an ether-linked acetoxy group at position 7. Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The isopropyl ester modification introduces steric bulk and increased lipophilicity compared to smaller esters (e.g., methyl or ethyl), which may influence solubility, metabolic stability, and intermolecular interactions in crystalline or biological environments.

Properties

IUPAC Name |

propan-2-yl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-13(2)24-19(21)12-23-16-9-8-15-10-17(14-6-4-3-5-7-14)20(22)25-18(15)11-16/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKAPMIBPHWPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the chromen-2-one core, leading to the formation of different derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isopropyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The isopropyl group enhances hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.

Crystallographic and Packing Behavior

Crystallographic studies of analogous isopropyl esters (e.g., benzofuran derivatives) reveal that bulky ester groups influence molecular packing. For example, isopropyl esters often form halogen-bonded dimers or sulfonyl-sulfonyl interactions in crystal lattices, as observed in related compounds . In contrast, ethyl and acetate esters typically exhibit simpler packing modes due to reduced steric hindrance. The use of SHELXL and WinGX for structural refinement (common in crystallography) ensures accurate determination of these intermolecular interactions .

Reactivity and Stability

- Ester Hydrolysis : Smaller esters (acetate, ethyl) are more susceptible to hydrolysis under acidic/basic conditions due to lower steric protection. The isopropyl ester’s branched structure may slow hydrolysis, enhancing stability in protic environments.

- Photostability: Coumarin derivatives are prone to photodegradation.

Research Findings and Methodologies

Structural Analysis Techniques

- X-ray Crystallography : SHELXL and WinGX are widely used for refining coumarin derivatives. For example, ethyl 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate was characterized using these tools, achieving R-factors < 0.05 .

- Halogen Bonding : In isopropyl esters, iodine or sulfonyl substituents facilitate dimerization via I···O or S=O···S=O interactions, as seen in benzofuran analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.